molecular formula C11H12N2O2S2 B430935 12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 300730-47-6

12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B430935
CAS No.: 300730-47-6
M. Wt: 268.4g/mol
InChI Key: DTXLZUWSIVWRQA-UHFFFAOYSA-N
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Description

6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate . Another method involves the reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial activity . It has also been investigated as a potential inhibitor for enzymes such as TrmD isolated from Haemophilus influenzae . Additionally, its unique structure makes it a valuable building block in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . The exact molecular pathways involved in its action are still under investigation, but its ability to interact with biological molecules makes it a promising candidate for drug development.

Properties

CAS No.

300730-47-6

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4g/mol

IUPAC Name

12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C11H12N2O2S2/c1-11(2)3-5-6(4-15-11)17-9-7(5)8(14)12-10(16)13-9/h3-4H2,1-2H3,(H2,12,13,14,16)

InChI Key

DTXLZUWSIVWRQA-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC2=C(CO1)SC3=NC(=NC(=C23)O)S)C

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC(=S)N3)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC(=S)N3)C

Origin of Product

United States

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